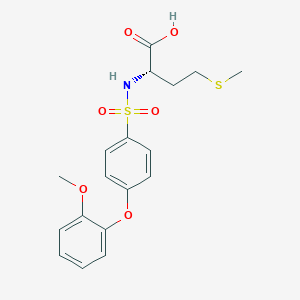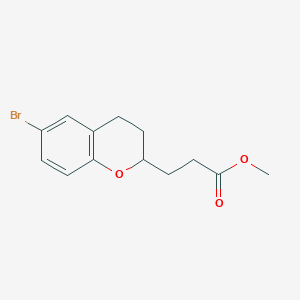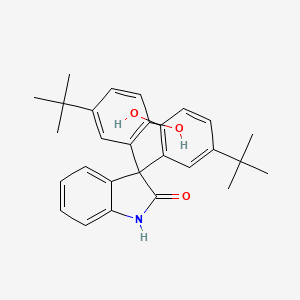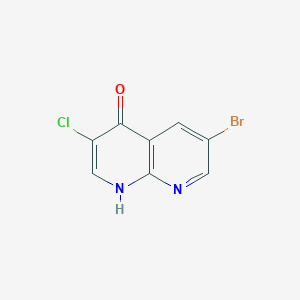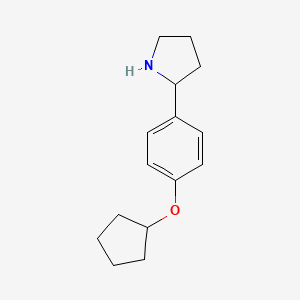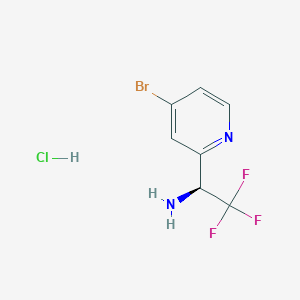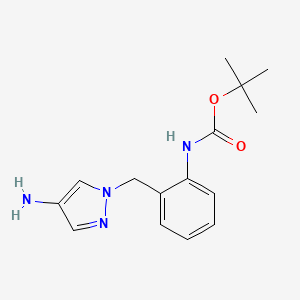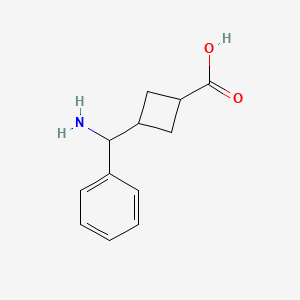
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid is a chiral compound that features a furan ring and a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and tert-butoxycarbonyl chloride.
Formation of Boc-Protected Amino Acid: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The Boc-protected amino acid is then coupled with a furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for reaction monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated amino acids.
Substitution: Free amino acids without the Boc protection.
Applications De Recherche Scientifique
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amino acid moiety can participate in various biochemical interactions, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-3-(furan-3-YL)propanoic acid: Lacks the Boc protection.
(S)-3-((Tert-butoxycarbonyl)amino)-3-(thiophen-3-YL)propanoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid is unique due to the presence of both the Boc-protected amino group and the furan ring, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H17NO5 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
(3S)-3-(furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(6-10(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Clé InChI |
JMRUMNAUPGNUDB-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=COC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
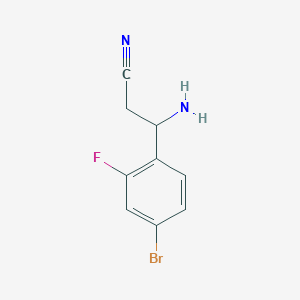

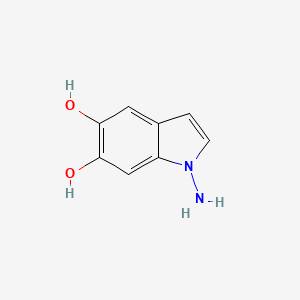
![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
